![molecular formula C10H9N B025428 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine CAS No. 108744-34-9](/img/structure/B25428.png)
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine is a cyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as CP-47,497 and is a synthetic cannabinoid that binds to the CB1 receptor in the brain.
Wirkmechanismus
CP-47,497 binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation.
Biochemische Und Physiologische Effekte
CP-47,497 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase appetite, decrease pain, and reduce inflammation. It has also been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-47,497 in lab experiments is its potency and specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a controlled manner. However, one of the limitations of CP-47,497 is its synthetic nature, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are several future directions for research on CP-47,497. One area of research is the development of new drugs that target the CB1 receptor for the treatment of pain, anxiety, and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of CP-47,497 on the body, including its potential neuroprotective effects. Additionally, there is a need for further research on the safety and toxicity of CP-47,497, particularly in the context of long-term use.
Conclusion:
In conclusion, CP-47,497 is a synthetic cannabinoid that has gained significant attention in scientific research due to its unique structure and potential applications. It has been extensively studied in the development of new drugs for the treatment of pain, anxiety, and other neurological disorders. CP-47,497 has a range of biochemical and physiological effects on the body, including its potential neuroprotective effects. While there are limitations to its use in lab experiments, there are several future directions for research on CP-47,497 that may lead to new discoveries and applications in medicine and drug development.
Synthesemethoden
CP-47,497 is synthesized through a multi-step process that involves the reaction of a cyclohexenone derivative with a cyclic amine. The final product is obtained through a series of purification steps that involve chromatography and recrystallization. The synthesis of CP-47,497 is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively studied in scientific research due to its potential applications in medicine and drug development. One of the main areas of research has been in the development of new drugs that target the CB1 receptor. CP-47,497 has been used as a lead compound in the development of new drugs that have potential therapeutic applications in the treatment of pain, anxiety, and other neurological disorders.
Eigenschaften
CAS-Nummer |
108744-34-9 |
|---|---|
Produktname |
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine |
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-5-6-4-7-8(6)9(7)10(5)11-3-1/h1-3,6-9H,4H2 |
InChI-Schlüssel |
NJOBYTCMWNNKPV-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)N=CC=C4 |
Kanonische SMILES |
C1C2C3C1C4=C(C23)N=CC=C4 |
Synonyme |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



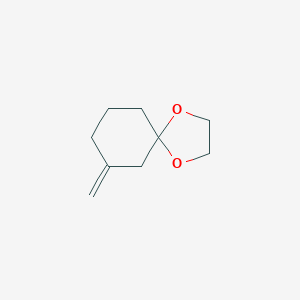
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)



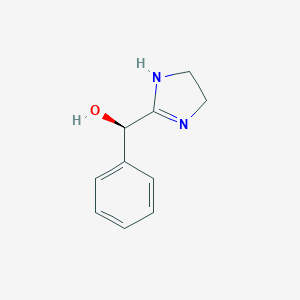
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
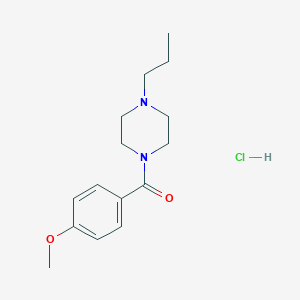
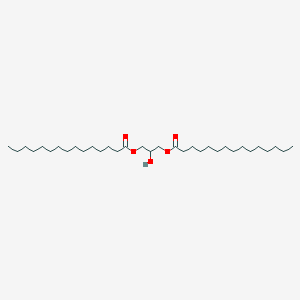
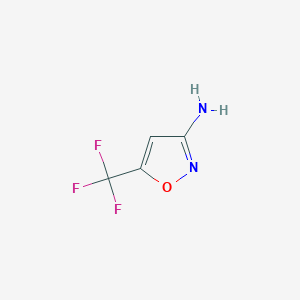
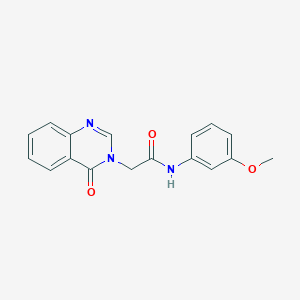
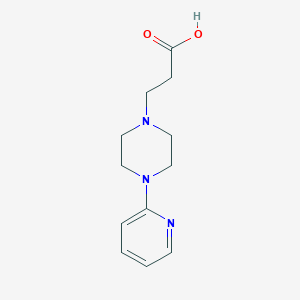
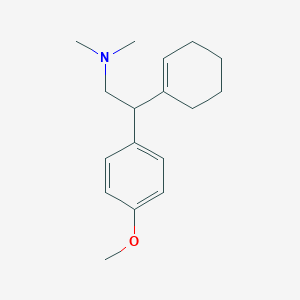
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)